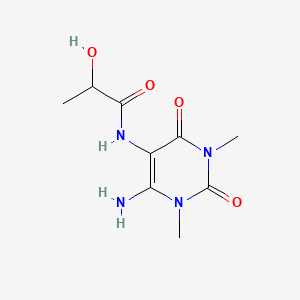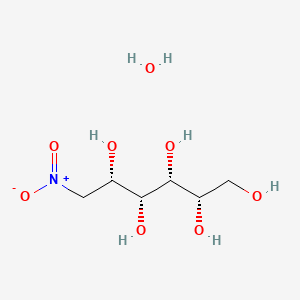![molecular formula C10H13ClO B566467 Bicyclo[2.2.1]heptane-2-carbonyl chloride, 6-ethylidene- CAS No. 101159-45-9](/img/structure/B566467.png)
Bicyclo[2.2.1]heptane-2-carbonyl chloride, 6-ethylidene-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Bicyclo[2.2.1]heptane-2-carbonyl chloride, 6-ethylidene-, is a chemical compound with the molecular formula C10H13ClO. It is a derivative of bicyclo[2.2.1]heptane, a structure known for its rigidity and unique three-dimensional shape. This compound is often used in organic synthesis and has various applications in scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of bicyclo[2.2.1]heptane-2-carbonyl chloride, 6-ethylidene-, typically involves the chlorination of bicyclo[2.2.1]heptane derivatives. One common method is the reaction of bicyclo[2.2.1]heptane-2-carboxylic acid with thionyl chloride (SOCl2) under reflux conditions. This reaction replaces the carboxyl group with a carbonyl chloride group, yielding the desired compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The use of automated systems for monitoring and controlling temperature, pressure, and reactant concentrations is common in industrial settings.
化学反応の分析
Types of Reactions
Bicyclo[2.2.1]heptane-2-carbonyl chloride, 6-ethylidene-, undergoes various chemical reactions, including:
Substitution Reactions: The carbonyl chloride group can be substituted with other nucleophiles, such as amines or alcohols, to form amides or esters.
Reduction Reactions: The compound can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: Oxidation can convert the ethylidene group to a carboxyl group using oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions
Thionyl Chloride (SOCl2): Used for chlorination reactions.
Lithium Aluminum Hydride (LiAlH4): Used for reduction reactions.
Potassium Permanganate (KMnO4): Used for oxidation reactions.
Major Products Formed
Amides and Esters: Formed from substitution reactions.
Alcohols: Formed from reduction reactions.
Carboxylic Acids: Formed from oxidation reactions.
科学的研究の応用
Bicyclo[2.2.1]heptane-2-carbonyl chloride, 6-ethylidene-, has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Pharmaceutical Research: Investigated for its potential use in drug development due to its unique structure.
Material Science: Used in the development of new materials with specific properties.
Chemical Biology: Studied for its interactions with biological molecules and potential as a biochemical tool.
作用機序
The mechanism of action of bicyclo[2.2.1]heptane-2-carbonyl chloride, 6-ethylidene-, involves its reactivity with nucleophiles and electrophiles. The carbonyl chloride group is highly reactive, making it a useful intermediate in various chemical reactions. The ethylidene group can participate in additional reactions, adding to the compound’s versatility.
類似化合物との比較
Similar Compounds
Bicyclo[2.2.1]heptane-2-carbonyl chloride: Lacks the ethylidene group, making it less versatile in certain reactions.
Bicyclo[2.2.1]heptane-2-carboxylic acid: Contains a carboxyl group instead of a carbonyl chloride group, leading to different reactivity.
Bicyclo[2.2.1]heptane, 2-ethyl-: Lacks the carbonyl chloride group, limiting its use in certain synthetic applications.
Uniqueness
Bicyclo[2.2.1]heptane-2-carbonyl chloride, 6-ethylidene-, is unique due to the presence of both the carbonyl chloride and ethylidene groups. This combination allows for a wide range of chemical reactions and applications, making it a valuable compound in scientific research.
特性
CAS番号 |
101159-45-9 |
|---|---|
分子式 |
C10H13ClO |
分子量 |
184.663 |
IUPAC名 |
3-ethylidenebicyclo[2.2.1]heptane-5-carbonyl chloride |
InChI |
InChI=1S/C10H13ClO/c1-2-7-3-6-4-8(7)9(5-6)10(11)12/h2,6,8-9H,3-5H2,1H3 |
InChIキー |
KGGNNWSLINLYAI-UHFFFAOYSA-N |
SMILES |
CC=C1CC2CC1C(C2)C(=O)Cl |
同義語 |
Bicyclo[2.2.1]heptane-2-carbonyl chloride, 6-ethylidene- (9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N'-(2-aminoethyl)propane-1,3-diamine;N'-[2-(3-aminopropylamino)ethyl]propane-1,3-diamine;hexanedioic acid](/img/structure/B566384.png)
![5,6-Methanocyclopropa[4,5]cyclopenta[1,2-C]pyridine](/img/structure/B566386.png)


![2-Azabicyclo[2.2.1]hept-5-ene-3-carboxylicacid,2-methyl-,endo-(9CI)](/img/new.no-structure.jpg)





![(2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-[(6R)-2-methyl-6-[(3S,5S,6S,8S,9R,10S,13R,14S,15R,17R)-6,8,15-trihydroxy-10,13-dimethyl-3-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxy-1,2,3,4,5,6,7,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]heptan-3-yl]oxyoxane-3,4,5-triol](/img/structure/B566403.png)
![2,3-dihydro-1H-pyrrolo[2,3-b]pyridin-5-ol](/img/structure/B566404.png)
![(3S,5S,6S,8S,9R,10S,13R,14S,15S,17R)-17-[(2R,5S)-5-[(2S,3R,4S,5R)-3-[(2S,3R,4R,5R)-3,4-dihydroxy-5-methoxyoxan-2-yl]oxy-5-hydroxy-4-methoxyoxan-2-yl]oxy-6-methylheptan-2-yl]-10,13-dimethyl-1,2,3,4,5,6,7,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthrene-3,6,8,15-tetrol](/img/structure/B566405.png)
